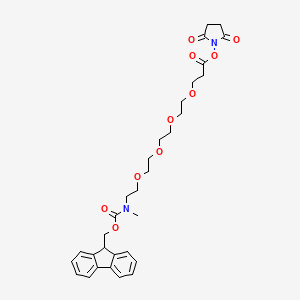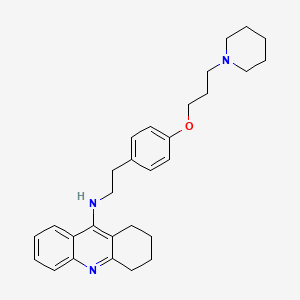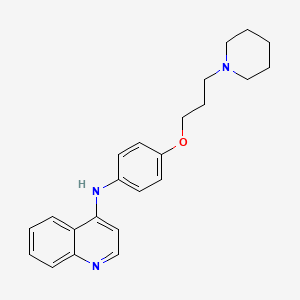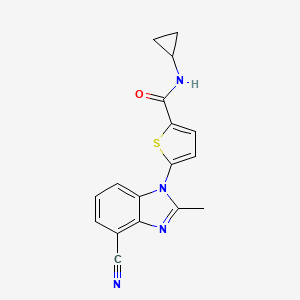
GS-5829
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
GS-5829 is a potent and selective BET inhibitor. The bromodomain and extraterminal (BET) protein Brd4 recruits transcriptional regulatory complexes to acetylated chromatin. While Brd4 is considered to be a general transcriptional regulator, pharmacological inhibition of BET proteins shows therapeutic activity in a variety of different pathologies, particularly in models of cancer and inflammation.
Wissenschaftliche Forschungsanwendungen
BET Inhibition in Lymphoma Cell Lines
GS-5829, a potent and selective inhibitor of the bromodomain and extra-terminal (BET) family of proteins, shows efficacy in inhibiting cancer cell growth. This inhibition is particularly noted in Diffuse Large B-Cell Lymphoma (DLBCL) and Mantle Cell Lymphoma (MCL) cell lines. The combination of GS-5829 with ABT-199, a BCL2 inhibitor, results in broader and superior growth inhibition in these cell lines, suggesting a potential therapeutic strategy for treating DLBCL and MCL (Bates et al., 2016).
Synergistic Effects with BTK Inhibitors
The combination of GS-5829 and the Bruton's tyrosine kinase (BTK) inhibitor GS-4059 exhibits increased potency in cell death and reduction of key oncogenes in vitro, particularly in the ABC-DLBCL cell line. This combination has demonstrated a significant decrease in MYC, IL-6, and IL-10 transcripts and protein, indicating a potential increase in activity for patients with ABC subtype of DLBCL (Bates et al., 2016).
Preclinical Activity in Chronic Lymphocytic Leukemia
GS-5829 demonstrates preclinical activity against Chronic Lymphocytic Leukemia (CLL) by inhibiting CLL cell proliferation and inducing apoptosis. It deregulates key signaling pathways and inhibits NF-κB signaling, suggesting its effectiveness in targeting both CLL cells and their supportive microenvironment. The synergistic use of GS-5829 with other B-cell receptor signaling inhibitors further enhances its antileukemia activity (Kim et al., 2019).
Application in Metastatic Castration-Resistant Prostate Cancer
A Phase Ib study evaluated the efficacy of GS-5829, both as monotherapy and combined with enzalutamide, in patients with metastatic castration-resistant prostate cancer (mCRPC). The results indicated a generally tolerable profile but limited efficacy, providing insights into its potential use and limitations in mCRPC treatment scenarios (Aggarwal et al., 2022).
Targeting Uterine Serous Carcinoma
GS-5829, along with another BET bromodomain inhibitor GS-626510, has shown activity against uterine serous carcinoma (USC), especially in cases overexpressing the c-Myc gene. These inhibitors effectively decrease c-Myc levels and induce apoptosis in USC cells, suggesting their potential as therapeutic agents against this aggressive variant of endometrial cancer (Bonazzoli et al., 2018).
Eigenschaften
Produktname |
GS-5829 |
|---|---|
IUPAC-Name |
Unknown |
SMILES |
Unknown |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO, not in water |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
GS-5829; GS 5829; GS5829. |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








